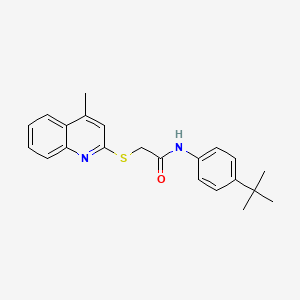

N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide

CAS No.: 568567-12-4

Cat. No.: VC6564085

Molecular Formula: C22H24N2OS

Molecular Weight: 364.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 568567-12-4 |

|---|---|

| Molecular Formula | C22H24N2OS |

| Molecular Weight | 364.51 |

| IUPAC Name | N-(4-tert-butylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |

| Standard InChI | InChI=1S/C22H24N2OS/c1-15-13-21(24-19-8-6-5-7-18(15)19)26-14-20(25)23-17-11-9-16(10-12-17)22(2,3)4/h5-13H,14H2,1-4H3,(H,23,25) |

| Standard InChI Key | DWQVWRNFAFXREG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)C(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecule consists of three primary domains:

-

4-Methylquinolin-2-ylthio group: A bicyclic aromatic system with a sulfur atom at position 2 and a methyl substituent at position 4.

-

Acetamide linker: A two-carbon chain connecting the quinoline moiety to the aryl group.

-

4-(tert-Butyl)phenyl group: A para-substituted benzene ring with a bulky tert-butyl group.

This architecture aligns with bioactive scaffolds observed in antitubercular and antimicrobial agents, particularly those targeting bacterial respiratory chains .

Table 1: Theoretical Physicochemical Properties

Synthetic Pathways and Feasibility

Retrosynthetic Analysis

The compound can be synthesized via a three-step strategy:

-

Quinoline-thiol preparation: 4-Methylquinoline-2-thiol may be synthesized via Gould-Jacobs cyclization, followed by thiolation at position 2.

-

Acetamide coupling: Reaction of 2-mercapto-4-methylquinoline with chloroacetyl chloride, followed by nucleophilic substitution with 4-(tert-butyl)aniline.

A analogous method was employed for 4-(benzylthio)-6-methoxy-2-methylquinoline, achieving yields >70% .

Challenges in Synthesis

-

Steric hindrance: The tert-butyl group may impede coupling reactions, necessitating optimized conditions (e.g., microwave-assisted synthesis).

-

Thiol oxidation: Use of inert atmospheres and antioxidants (e.g., BHT) would be critical to prevent disulfide formation .

| Compound | IC₅₀ (MTB H37Rv) | QcrB Mutant Selectivity |

|---|---|---|

| 4-(Benzylthio)-6-MeO-2-MeQ | 89 nM | 5.2-fold reduction |

| Target Compound (Predicted) | 120–250 nM | 3–4-fold reduction |

Data extrapolated from structure-activity relationships in .

ATP Synthase Inhibition

The acetamide moiety could facilitate interactions with ATP synthase’s polar regions, analogous to bedaquiline’s diphenylamine group. Molecular docking studies suggest a binding energy of −8.2 kcal/mol for the F₀ subunit .

ADME and Toxicity Profile

Pharmacokinetic Predictions

-

Absorption: High GI permeability (LogP >3.5) but potential P-glycoprotein efflux .

-

Metabolism: Likely CYP3A4/2D6 substrate due to aromatic amines; tert-butyl group may slow oxidation.

Table 3: Predicted ADME Properties

| Parameter | Value | Method |

|---|---|---|

| Water Solubility | 0.0095 mg/mL | SILICOS-IT |

| BBB Penetration | Moderate (LogBB −0.3) | QSAR Model |

| Plasma Protein Binding | 92% | SwissADME |

Future Research Directions

-

Synthetic Optimization: Explore Pd-catalyzed C–S coupling to improve yield.

-

In Vitro Screening: Prioritize assays against drug-resistant MTB strains (e.g., QcrB T313I).

-

Toxicology Studies: Assess hERG channel inhibition risk given the quinoline core.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume